molecular formula C13H17Cl2N3O2S B1672589 1-(5-Isoquinolinesulfonyl)piperazine CAS No. 84468-24-6

1-(5-Isoquinolinesulfonyl)piperazine

Cat. No. B1672589
CAS RN: 84468-24-6
M. Wt: 277.34 g/mol
InChI Key: ZKQAPKKKTQCVKG-UHFFFAOYSA-N
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Description

1-(5-Isoquinolinesulfonyl)piperazine is an organic compound with the empirical formula C13H17Cl2N3O2S . It is a solid substance and is part of a class of aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(5-Isoquinolinesulfonyl)piperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(5-Isoquinolinesulfonyl)piperazine includes a piperazine ring attached to an isoquinoline moiety via a sulfonyl group . The molecular weight of the compound is 350.26 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(5-Isoquinolinesulfonyl)piperazine are not detailed in the search results, the compound is likely to participate in reactions typical for compounds with similar functional groups .


Physical And Chemical Properties Analysis

1-(5-Isoquinolinesulfonyl)piperazine is a solid substance . Its empirical formula is C13H17Cl2N3O2S and it has a molecular weight of 350.26 .

Scientific Research Applications

Inhibition of Protein Kinases

1-(5-Isoquinolinesulfonyl)piperazine has been studied for its role in inhibiting protein kinases. It has been found to exert inhibitory effects on mammalian protein kinases by competitively binding to the ATP substrate site. This compound, particularly at micromolar concentrations, significantly inhibits the release of superoxide anion from human polymorphonuclear leukocytes stimulated with phorbol myristate acetate or synthetic diacylglycerol. This suggests its potential role in pathways related to the agonist-stimulated respiratory burst of human neutrophils (Gerard et al., 1986).

Selective Inhibition in Platelets

The compound has demonstrated selective inhibition of protein kinase C in rabbit platelets. It does not block the Ca2+-calmodulin-dependent phosphorylation in Ca2+ ionophore A23187-stimulated cells, indicating its specificity for protein kinase C in intact cells. This property aids in studies on the biological functions of protein kinase C (Kawamoto & Hidaka, 1984).

Tuberculosis Treatment

1-(5-Isoquinolinesulfonyl)piperazine analogues have been investigated for their role in treating tuberculosis. They inhibit inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. Studies have established the importance of the cyclohexyl, piperazine, and isoquinoline rings for activity against M. tuberculosis IMPDH (Singh et al., 2019).

Fluorescent Protein Kinase C Inhibitor

A derivative, 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine, exhibits properties as a protein kinase C inhibitor and shows fluorescence, making it useful for histological approaches to protein kinase C. This compound competes with ATP and has a distinct emission wavelength, aiding in cell membrane penetration studies (Hagiwara et al., 1988).

Inhibition

Inhibition of Neutrophil Chemotaxis

1-(5-Isoquinolinesulfonyl)piperazine (C-I) has been shown to inhibit human neutrophil chemotaxis to various chemoattractants. It significantly inhibits PMN chemotaxis without affecting random migration. These findings indicate that the chemotactic responses of PMN to certain attractants involve a protein kinase-dependent reaction which is inhibited by C-I (Harvath et al., 1987).

CNS Multi-Receptor Agents

Compounds derived from quinoline- and isoquinoline-sulfonamide, including derivatives of 1-(5-Isoquinolinesulfonyl)piperazine, have been synthesized and evaluated for their potency on various serotonin and dopamine receptors. These compounds have shown potential in producing antidepressant-like effects and anxiolytic activity, indicating their potential as CNS multi-receptor agents (Zajdel et al., 2012).

Treatment of Irritable Bowel Syndrome

Piperazinylpyridine derivatives, including those based on 1-(5-Isoquinolinesulfonyl)piperazine, have been prepared for the treatment of irritable bowel syndrome (IBS). These compounds exhibit both 5-HT1A agonistic activity and 5-HT3 antagonistic activity, making them promising drug candidates for IBS treatment (Asagarasu et al., 2009).

Radioligand for P2X7 Receptor

A radioligand antagonist for the P2X7 receptor, incorporating elements of 1-(5-Isoquinolinesulfonyl)piperazine, has been synthesized and evaluated. This compound, named [(3)H]-1-[(S)-N,O-bis-(isoquinolinesulfonyl)-N-methyl-tyrosyl]-4-(o-tolyl)-piperazine, binds to human P2X7 receptors with high affinity, making it a promising tool for characterizing this receptor subtype (Romagnoli et al., 2004).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-piperazin-1-ylsulfonylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13/h1-5,10,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTYCYWTFGTCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233438
Record name 1-(5-Isoquinolinesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Isoquinolinesulfonyl)piperazine

CAS RN

84468-24-6
Record name 1-(5-Isoquinolinylsulfonyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84468-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Isoquinolinesulfonyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Isoquinolinesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Isoquinolinylsulfonyl)piperazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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